molecular formula C25H33NO4 B2701072 1-(1-((4-ethylphenoxy)methyl)-6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)pentan-1-one CAS No. 449764-84-5

1-(1-((4-ethylphenoxy)methyl)-6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)pentan-1-one

Cat. No.: B2701072
CAS No.: 449764-84-5
M. Wt: 411.542
InChI Key: UKWSDRVJFHLVBE-UHFFFAOYSA-N
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Description

1-(1-((4-ethylphenoxy)methyl)-6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)pentan-1-one is a complex organic compound with a unique structure that combines several functional groups, including an ether, a ketone, and a dihydroisoquinoline moiety. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1-((4-ethylphenoxy)methyl)-6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)pentan-1-one typically involves multiple steps:

  • Formation of the Isoquinoline Core: : The initial step involves the synthesis of the 6,7-dimethoxy-3,4-dihydroisoquinoline core. This can be achieved through the Pictet-Spengler reaction, where a suitable aldehyde or ketone reacts with a phenethylamine derivative under acidic conditions.

  • Ether Formation: : The next step is the introduction of the 4-ethylphenoxy group. This can be done via a Williamson ether synthesis, where the phenol derivative reacts with an appropriate alkyl halide in the presence of a base such as sodium hydride or potassium carbonate.

  • Ketone Introduction: : Finally, the pentan-1-one moiety is introduced through a Friedel-Crafts acylation reaction. This involves the reaction of the isoquinoline derivative with a suitable acyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow chemistry techniques to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-(1-((4-ethylphenoxy)methyl)-6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)pentan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized at the methoxy groups or the isoquinoline ring, potentially forming quinones or other oxidized derivatives.

    Reduction: Reduction reactions can target the ketone group, converting it to an alcohol.

    Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) can be used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br₂) or nitric acid (HNO₃) under acidic conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce alcohols.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may exhibit biological activity, making it a candidate for studies in pharmacology and toxicology.

    Medicine: Its structure suggests potential as a lead compound in drug discovery, particularly for targeting neurological or cardiovascular conditions.

    Industry: It could be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 1-(1-((4-ethylphenoxy)methyl)-6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)pentan-1-one would depend on its specific biological target. Generally, compounds with similar structures can interact with enzymes or receptors, modulating their activity. The isoquinoline core might interact with neurotransmitter receptors, while the ether and ketone groups could influence its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    1-(4-methoxyphenyl)-2-(methylamino)propan-1-one: Known for its stimulant properties.

    1-(4-ethylphenyl)-2-(methylamino)propan-1-one: Similar in structure but with different substituents affecting its activity.

Uniqueness

1-(1-((4-ethylphenoxy)methyl)-6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)pentan-1-one is unique due to its combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to other compounds. Its specific structure allows for targeted interactions in biological systems, making it a valuable compound for further research and development.

Properties

IUPAC Name

1-[1-[(4-ethylphenoxy)methyl]-6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl]pentan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H33NO4/c1-5-7-8-25(27)26-14-13-19-15-23(28-3)24(29-4)16-21(19)22(26)17-30-20-11-9-18(6-2)10-12-20/h9-12,15-16,22H,5-8,13-14,17H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKWSDRVJFHLVBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(=O)N1CCC2=CC(=C(C=C2C1COC3=CC=C(C=C3)CC)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H33NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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